molecular formula C17H18ClN3O3 B2750683 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 2034497-87-3

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No. B2750683
CAS RN: 2034497-87-3
M. Wt: 347.8
InChI Key: BJXVVSRSXQPVQR-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a small molecule inhibitor that has the ability to target specific enzymes and receptors in the body, making it a promising candidate for drug development.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research by Lakshminarayana et al. (2009) on a related compound highlights the significance of crystal and molecular structure analysis in understanding the physical and chemical properties of pyridine derivatives. Such analyses are fundamental for the design of new materials and drugs by elucidating the intermolecular interactions and stability of these compounds.

Synthesis and Antimicrobial Activity

The study by Patel et al. (2011) on new pyridine derivatives demonstrates the compound's potential in antimicrobial applications. This research outlines a synthetic route to various derivatives and evaluates their efficacy against different bacterial and fungal strains, indicating the compound's versatility in medicinal chemistry.

Pharmacological Evaluation for Pain Treatment

Research by Tsuno et al. (2017) on novel derivatives as TRPV4 antagonists for pain treatment underscores the compound's relevance in pharmacology. The study presents the design, synthesis, and evaluation of derivatives showing analgesic effects, highlighting the therapeutic potential of such compounds in managing pain.

Thermal, Optical, and Structural Studies

Karthik et al. (2021) conducted thermal, optical, and structural studies on a related compound, emphasizing the importance of understanding the thermal stability and optical properties for applications in materials science. This research also leverages theoretical calculations to correlate experimental findings with molecular properties.

Indirect Electrochemical Oxidation

The study on indirect electrochemical oxidation by Elinson et al. (2006) demonstrates the compound's applicability in synthetic chemistry, particularly in the efficient synthesis of α-hydroxyketals, showcasing the versatility of pyridine derivatives in organic transformations.

Mechanism of Action

Target of Action

Related compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra

Mode of Action

It’s known that related compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interact with the organism in a similar way, possibly inhibiting its growth or disrupting its metabolic processes.

Biochemical Pathways

Given that related compounds have anti-tubercular activity , it’s possible that this compound affects pathways related to the survival and replication of Mycobacterium tuberculosis

Result of Action

Related compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have a similar effect

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-16-5-4-12(9-20-16)17(22)21-8-2-3-13(11-21)24-15-6-7-19-10-14(15)18/h4-7,9-10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXVVSRSXQPVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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